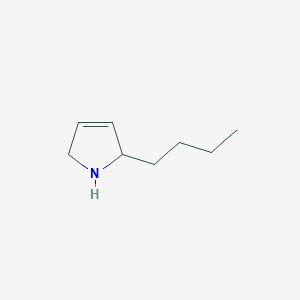

![molecular formula C17H21BrN2O3 B1520713 Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-29-9](/img/structure/B1520713.png)

Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Übersicht

Beschreibung

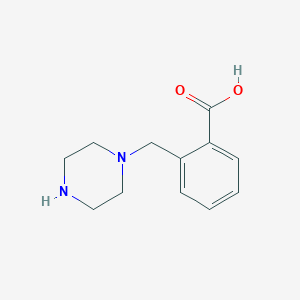

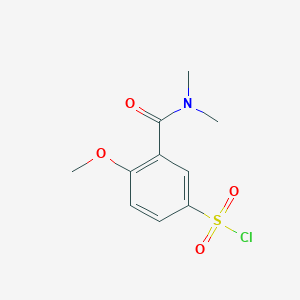

“Tert-butyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .

Synthesis Analysis

An efficient, scalable synthesis approach towards this compound involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .

Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic oxindole core . The spirocyclic structure allows it to interact with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include dianion alkylation, cyclization, and demethylation . The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin .

Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of Tert-butyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate, focusing on unique applications:

Organocatalysis

This compound has been used in organocatalytic asymmetric synthesis to create highly substituted chiral 2-oxindoles, which are valuable in medicinal chemistry due to their biological activity .

Synthesis of Spirocyclic Oxindoles

It serves as an intermediate in the synthesis of spirocyclic oxindoles , which are important scaffolds in drug discovery and have shown potential in targeting various diseases .

Construction of Cyclobutane Rings

The compound has been utilized in research for the stepwise construction of cyclobutane rings , which are core structures in many natural products and pharmaceuticals .

Spectroscopic Characterization

Researchers have studied this compound for its spectroscopic properties , which can aid in understanding its chemical behavior and potential applications in material science .

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been analyzed, providing insights into its structural features that can influence its reactivity and interaction with other molecules .

Eco-Friendly Synthesis Methods

There is ongoing research into developing eco-friendly synthesis methods for this compound, which is crucial for sustainable chemistry practices .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that spiro compounds, which this compound is a part of, interact with a wide range of receptors . These receptors play crucial roles in various biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Mode of Action

Due to their structure, spiro compounds are known to interact with a wide range of receptors . This interaction leads to various biological activities, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .

Biochemical Pathways

Given the wide range of receptors that spiro compounds interact with, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Spiro compounds have been shown to exhibit a variety of interesting biological activities , suggesting that this compound could have similar effects.

Eigenschaften

IUPAC Name |

tert-butyl 6-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKMSPVLZVMPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)

![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)